2-(3-Bromo-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(3-Bromo-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.: 1646842-16-1
VCID: VC8080241
InChI: InChI=1S/C12H15BBrFO2/c1-11(2)12(3,4)17-13(16-11)8-5-6-10(15)9(14)7-8/h5-7H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)Br
Molecular Formula: C12H15BBrFO2
Molecular Weight: 300.96 g/mol

2-(3-Bromo-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 1646842-16-1

Cat. No.: VC8080241

Molecular Formula: C12H15BBrFO2

Molecular Weight: 300.96 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Bromo-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - 1646842-16-1

Specification

CAS No. 1646842-16-1
Molecular Formula C12H15BBrFO2
Molecular Weight 300.96 g/mol
IUPAC Name 2-(3-bromo-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C12H15BBrFO2/c1-11(2)12(3,4)17-13(16-11)8-5-6-10(15)9(14)7-8/h5-7H,1-4H3
Standard InChI Key GZNYEVRWYUIXSW-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)Br
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)Br

Introduction

2-(3-Bromo-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound widely used in organic synthesis and pharmaceutical research. Its unique chemical structure makes it a versatile reagent in Suzuki-Miyaura cross-coupling reactions for forming carbon-carbon bonds. This article provides an in-depth analysis of its properties, synthesis, applications, and related research findings.

Physical and Spectroscopic Data

PropertyValue
Melting PointNot reported
Boiling PointNot reported
SolubilitySoluble in organic solvents like dichloromethane and tetrahydrofuran
Spectroscopic DataNMR and IR spectra available for structural confirmation .

Synthesis

The synthesis of 2-(3-Bromo-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-bromo-4-fluorophenylboronic acid with pinacol in the presence of dehydrating agents such as toluene or azeotropic distillation methods. This process ensures the formation of the boronic ester group.

Applications

  • Suzuki-Miyaura Coupling Reactions:

    • The compound serves as a boronic ester reagent in palladium-catalyzed cross-coupling reactions for forming aryl-aryl or aryl-vinyl bonds.

    • Its stability and reactivity make it ideal for synthesizing complex organic molecules.

  • Pharmaceutical Research:

    • Used as an intermediate in the synthesis of biologically active compounds.

    • Its derivatives have potential applications in drug discovery due to their ability to form diverse chemical scaffolds.

  • Material Science:

    • The compound is utilized in the development of advanced materials like OLEDs (organic light-emitting diodes).

Related Research Findings

Recent studies highlight the importance of boronic esters like this compound in medicinal chemistry:

  • Boronic esters are being explored as enzyme inhibitors due to their ability to form reversible covalent bonds with active site residues.

  • The compound's derivatives have shown promise in anti-cancer and anti-inflammatory drug development .

Safety and Handling

While specific safety data for this compound is limited, general precautions for handling boronic esters apply:

  • Avoid inhalation or direct contact with skin and eyes.

  • Use appropriate personal protective equipment (PPE), such as gloves and goggles.

  • Store in a cool, dry place away from heat sources.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator